molecular formula C7H4BrFN2O4 B572013 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene CAS No. 1345471-92-2

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene

Cat. No.: B572013
CAS No.: 1345471-92-2
M. Wt: 279.021
InChI Key: UYJGWOYVKZSFOC-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is an organic compound with the molecular formula C7H4BrFN2O4 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-Bromo-4-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in solvents like ethanol or water.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid.

    Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Major Products

Scientific Research Applications

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1,3-dinitrobenzene
  • 2-Bromo-4-fluoro-5-methylbenzene
  • 2-Bromo-4-fluoro-1,3-diaminobenzene

Uniqueness

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with two nitro groups, makes it a valuable compound for studying the effects of these substituents on the reactivity and stability of benzene derivatives .

Properties

IUPAC Name

4-bromo-2-fluoro-1-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)7(6(3)9)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGWOYVKZSFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718322
Record name 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-92-2
Record name 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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